2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine
Overview
Description
2-Chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of both imidazole and pyrimidine moieties in its structure imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to interact with a broad range of biological targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would depend on the nature of the target and the biological context.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that this compound may interact with multiple pathways, leading to diverse downstream effects .
Result of Action
Based on the reported activities of imidazole derivatives, it can be inferred that this compound may exert a range of effects at the molecular and cellular levels, potentially influencing cellular signaling, gene expression, and metabolic processes .
Action Environment
The action, efficacy, and stability of 2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions under appropriate conditions.
Substitution Reactions: The methyl group at the 6-position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyanato, or other substituted derivatives.
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced forms of the imidazole ring.
Scientific Research Applications
2-Chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and functional materials.
Comparison with Similar Compounds
- 2-Chloro-4-(1H-imidazol-1-yl)pyrimidine
- 4-(1H-Imidazol-1-yl)-6-methylpyrimidine
- 2-Chloro-6-methylpyrimidine
Comparison: 2-Chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine is unique due to the presence of both chlorine and methyl groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, solubility, or specific interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-4-imidazol-1-yl-6-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-7(12-8(9)11-6)13-3-2-10-5-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSVNYIDXALXDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.